Mapenterol-d6 Hydrochloride
CAS No.: 1246816-02-3
Cat. No.: VC0030799
Molecular Formula: C₁₄H₁₅D₆Cl₂F₃N₂O
Molecular Weight: 367.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246816-02-3 |
---|---|
Molecular Formula | C₁₄H₁₅D₆Cl₂F₃N₂O |
Molecular Weight | 367.27 |
Introduction
Chemical Identity and Structure
Basic Information
Mapenterol-d6 Hydrochloride is a deuterated analog of Mapenterol, specifically containing six deuterium atoms replacing hydrogen at strategic positions in the molecule. The compound belongs to the beta-adrenergic agonist class, which is known for bronchodilatory effects beneficial in respiratory conditions .
Chemical Properties
The chemical structure and properties of Mapenterol-d6 Hydrochloride are summarized in the following table:
Property | Value |
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Molecular Formula | C14H21Cl2F3N2O |
Molecular Weight | 367.3 g/mol |
CAS Number | 1246816-02-3 |
IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |
Parent Compound | Mapenterol Hydrochloride (CID 178787) |
Creation Date | 2013-11-01 |
Last Modified | 2025-02-22 |
The compound features specific structural elements including an amino group, a chlorine atom, and a trifluoromethyl group on a phenyl ring, with six deuterium atoms incorporated into the tert-pentyl group .
Computed Molecular Properties
Several computational analyses have determined important molecular characteristics that influence the compound's pharmacological behavior:
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donor Count | 4 | Influences solubility and binding properties |
Hydrogen Bond Acceptor Count | 6 | Affects interaction with biological targets |
Rotatable Bond Count | 5 | Impacts molecular flexibility and conformational changes |
Exact Mass | 366.1359636 Da | Used for precise analytical identification |
Monoisotopic Mass | 366.1359636 Da | Important for mass spectrometry applications |
These properties collectively contribute to the compound's pharmacokinetic profile and its behavior in biological systems .
Deuteration Pattern and Significance
Deuterium Substitution
Mapenterol-d6 Hydrochloride specifically contains six deuterium atoms strategically placed to replace hydrogen atoms in the parent compound. Based on the IUPAC name, these replacements occur in the 1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl group . This pattern of deuteration was designed to enhance the compound's stability and utility as a research tool.
Isotopic Effects
The deuteration of Mapenterol produces significant isotopic effects that have practical research implications. Deuterium bonds are stronger than hydrogen bonds due to reduced zero-point energy, which can lead to different metabolic stability profiles. The deuterium-carbon bonds typically break more slowly than hydrogen-carbon bonds, potentially altering the compound's pharmacokinetic profile and metabolic pathways.
This strategic deuteration makes Mapenterol-d6 Hydrochloride particularly valuable in pharmacokinetic and metabolic studies, where tracking the fate of the compound in biological systems is essential.
Biological Activity and Pharmacology
Mechanism of Action
Mapenterol-d6 Hydrochloride functions primarily as a β2-adrenoceptor agonist. It selectively binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors found abundantly in bronchial smooth muscle. This activation initiates a cascade of cellular events:
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Stimulation of adenylyl cyclase
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Increased production of cyclic adenosine monophosphate (cAMP)
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Activation of protein kinase A
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Phosphorylation of target proteins
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Relaxation of bronchial smooth muscle
This mechanism results in bronchodilation, making compounds of this class effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Research Applications
Pharmacokinetic Studies
The primary research value of Mapenterol-d6 Hydrochloride lies in its application as a tool for pharmacokinetic studies. The incorporation of deuterium atoms creates an isotopically labeled version that can be distinguished from the non-deuterated compound using mass spectrometry and other analytical techniques.
This property makes it invaluable for:
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Quantifying drug levels in biological samples with high precision
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Tracking metabolic pathways
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Distinguishing between endogenous and exogenous compounds
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Serving as an internal standard in analytical methods
Researchers can administer the deuterated compound alongside the non-deuterated version to simultaneously track both in a biological system, providing comparative pharmacokinetic data.
Metabolic Pathway Elucidation
Deuterium labeling strategically positioned in Mapenterol can help researchers identify and characterize metabolic pathways. When a carbon-deuterium bond is broken during metabolism, the resulting metabolite will have a characteristic mass shift that can be detected by mass spectrometry.
This capability is particularly important in drug development, where understanding metabolism is crucial for:
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Predicting drug-drug interactions
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Identifying potentially toxic metabolites
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Optimizing dosing regimens
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Determining elimination routes and half-life
The deuterated compound serves as an excellent probe for these investigations, offering insights that might be difficult to obtain with conventional methods.
Synthesis and Chemical Reactions
Chemical Reactivity
Mapenterol-d6 Hydrochloride would be expected to undergo chemical reactions similar to those of the parent compound, with some subtle differences in reaction rates due to the kinetic isotope effect of deuterium substitution .
Common chemical transformations could include:
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Nucleophilic substitution reactions
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Hydrogen/deuterium exchange under certain conditions
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Oxidation or reduction of functional groups
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Interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions
Analytical Considerations
Identification and Characterization
The identification and characterization of Mapenterol-d6 Hydrochloride typically employ several complementary analytical techniques:
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Mass Spectrometry (MS): Particularly useful for confirming the presence and position of deuterium atoms, with an expected molecular ion peak at m/z 366.14
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR would show characteristic patterns reflecting the deuterium substitution
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Infrared Spectroscopy (IR): Can identify characteristic functional groups
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High-Performance Liquid Chromatography (HPLC): Used for purity assessment
Comparison with Parent Compound
Pharmacokinetic Differences
The deuteration can potentially lead to differences in pharmacokinetic behavior compared to the non-deuterated compound:
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Metabolic stability: Carbon-deuterium bonds typically have lower rates of cleavage compared to carbon-hydrogen bonds, potentially leading to slower metabolism
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Absorption and distribution: These properties are generally similar between deuterated and non-deuterated compounds
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Excretion: May differ slightly due to altered metabolic profiles
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Toxicity profile: Generally expected to be similar to the parent compound
These differences, while subtle, make Mapenterol-d6 Hydrochloride particularly valuable as a research tool for comparative pharmacokinetic studies.
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